Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 1,2,4-triazole ring substituted with phenyl and pyridinyl groups, linked via a thioacetamido bridge. Its molecular architecture combines a thiophene-3-carboxylate core with 4,5-dimethyl substituents, a 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido side chain, and an ethyl ester group.
Properties
Molecular Formula |
C24H23N5O3S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23N5O3S2/c1-4-32-23(31)20-15(2)16(3)34-22(20)26-19(30)14-33-24-28-27-21(17-10-12-25-13-11-17)29(24)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,26,30) |
InChI Key |
TVTZGYQXGMGCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core with multiple functional groups that contribute to its biological activity. The presence of a pyridine ring and a triazole moiety is particularly noteworthy, as these structures are often associated with pharmacological effects.
Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Neuroprotective Effects : Recent studies have indicated that compounds with similar structures can inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases like Parkinson's disease (PD). For instance, a related compound showed significant neuroprotective properties against MPTP-induced neurotoxicity in mice by enhancing the levels of tyrosine hydroxylase (TH) and dopamine transporter (DAT) in the midbrain .
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated antimicrobial properties. The presence of the phenyl and pyridine groups may enhance the interaction with microbial targets.
- Anticancer Potential : Some studies suggest that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Neuroprotective Study
A study focused on a related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrated its ability to prevent MPTP-induced bradykinesia in mice. Treatment with this compound resulted in a marked increase in TH-positive neurons compared to controls . This suggests that compounds structurally similar to Ethyl 4,5-dimethyl may also exhibit neuroprotective effects.
Antimicrobial Testing
Research on triazole derivatives has shown promising results against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones . This highlights the potential for developing new antimicrobial agents based on the structure of Ethyl 4,5-dimethyl.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model/System Used | Key Findings |
|---|---|---|---|
| Compound A | Neuroprotective | MPTP-treated mice | Increased TH levels; reduced α-syn aggregation |
| Compound B | Antimicrobial | Bacterial strains | Significant inhibition against S. aureus and E. coli |
| Compound C | Anticancer | Various cancer cell lines | Inhibition of cell proliferation |
| Mechanism | Description |
|---|---|
| α-Synuclein Inhibition | Reduces aggregation of α-synuclein in neuronal cells |
| Antibacterial Activity | Disrupts bacterial cell wall synthesis |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, dioxane | 4,5-Dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylic acid | 78% | |
| Basic (NaOH, room temperature) | 2M NaOH, ethanol/water (1:1) | Same as above | 65% |
Amide Hydrolysis
The acetamido linker is stable under mild conditions but hydrolyzes under prolonged acidic or basic treatment:
-
Basic hydrolysis (NaOH, 80°C) cleaves the amide bond, yielding 2-mercaptoacetamide and the thiophene-triazole-pyridine fragment.
-
Enzymatic hydrolysis (e.g., peptidases) has not been reported, likely due to steric hindrance from the aromatic substituents.
Oxidation of Thioether Linkage
The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering electronic properties and bioactivity:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4h | Sulfoxide derivative | 85% | , |
| mCPBA | DCM, 0°C to RT, 12h | Sulfone derivative | 92% |
Sulfoxidation increases polarity and hydrogen-bonding capacity, while sulfone formation enhances metabolic stability.
Triazole Ring Reactivity
The 1,2,4-triazole core participates in:
-
Nucleophilic substitution : The sulfur atom at position 3 reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts, though this is sterically hindered by the pyridin-4-yl group.
-
Coordination chemistry : The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity.
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 (minor) | Nitro-thiophene derivative | 42% | , |
| Bromination | Br₂, FeBr₃, DCM | C-4 (major) | 4-Bromo-thiophene derivative | 68% |
The 4,5-dimethyl groups direct electrophiles to the less hindered C-4 position .
Functionalization of Pyridine
The pyridin-4-yl group undergoes:
-
N-Oxidation : Using H₂O₂/CH₃COOH to form pyridine N-oxide, enhancing water solubility.
-
Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at position 2 or 6, though steric effects limit efficiency.
Stability Under Synthetic Conditions
-
Photostability : UV-Vis studies show degradation under prolonged UV exposure (λ = 254 nm) via radical-mediated pathways.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity | Key Modifiers |
|---|---|---|---|
| Ethyl carboxylate | Hydrolysis | High | Acid/base strength, solvent polarity |
| Thioether | Oxidation | Moderate | Oxidizing agent strength |
| Triazole | Metal coordination | High | Steric hindrance from substituents |
| Thiophene | Electrophilic substitution | Low | Electron-donating methyl groups |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader family of ethyl thiophene-3-carboxylate derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- The target compound’s triazolylthioacetamido substituent distinguishes it from simpler amide derivatives (e.g., propanoylamino or nitrobenzamido).
- Compared to analogs like ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, the target lacks an active methylene group, limiting its utility in condensation reactions but enhancing stability .
Antibacterial and Antifungal Activities
- Thiophene-triazole hybrids in (e.g., compounds 3 and 4 ) exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the triazole-thioether motif’s ability to disrupt microbial membranes .
- The pyridinyl group in the target compound may enhance bioavailability or target specificity compared to phenyl-only analogs .
Antioxidant and Anti-inflammatory Potential
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates () show antioxidant activity via DPPH radical scavenging, with electron-withdrawing groups (e.g., nitro) enhancing efficacy . The target compound’s triazole-thio group could similarly stabilize free radicals.
Structural and Crystallographic Insights
- reports X-ray crystallography of a brominated thiophene derivative (2b), revealing triclinic crystal packing with Z = 2 and unit cell dimensions a = 8.8152 Å, b = 10.0958 Å . The target compound’s bulkier triazole-pyridinyl substituent likely alters crystal symmetry and intermolecular interactions.
- Triazole-thione derivatives () exhibit planar configurations conducive to hydrogen bonding, suggesting similar behavior in the target compound’s solid-state structure .
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multistep protocols involving cyclization, reflux, and catalytic methods. Key steps include:
- Thiosemicarbazide formation : Reacting hydrazide derivatives (e.g., 2-thiophenecarboxylic acid hydrazide) with phenylisothiocyanate under reflux in ethanol .
- Triazole cyclization : Intramolecular cyclization of thiosemicarbazides in basic media (e.g., 10% NaOH) to form 1,2,4-triazole cores .
- Functionalization : Introducing acetamido-thiophene groups via coupling reactions, often using oxalyl chloride or acetyl chloride in tetrahydrofuran (THF) .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Thiosemicarbazide synthesis | Ethanol reflux, 70 mmol reagents | 65–75% | |
| Triazole cyclization | 10% NaOH, room temperature | 80–85% | |
| One-pot catalytic synthesis | Ionic liquid catalyst, ethanol/water | 90%+ |
Optimization Tip : Ionic liquid catalysts (e.g., [TMDPH2]²⁺[SO4]²⁻) reduce reaction time and improve yields compared to thermal methods .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identifies thione (C=S, ~1200 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR : Pyridine protons resonate at δ 8.5–8.7 ppm, while thiophene protons appear at δ 6.8–7.2 ppm .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., m/z 489.55 for related triazole derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve tautomeric equilibria or electronic properties?
Density Functional Theory (DFT) calculations predict thione-thiol tautomerism and electronic transitions:
- Tautomeric stability : The thione form is energetically favored by ~5 kcal/mol over the thiol form in gas phase .
- HOMO-LUMO gaps : Calculated gaps of 4.2–4.5 eV suggest moderate reactivity, aligning with UV-Vis absorption at 270–290 nm .
| Property | Experimental Data | DFT Prediction | Reference |
|---|---|---|---|
| C=S bond length | 1.68 Å | 1.67 Å | |
| λ_max (UV-Vis) | 280 nm | 275 nm |
Application : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model tautomerism .
Q. What strategies optimize biological activity through structural modifications?
Molecular docking reveals critical pharmacophoric interactions:
- Pyridine substitution : 4-Pyridinyl groups enhance binding to kinase targets (e.g., IC₅₀ = 1.2 µM for related derivatives) .
- Thiophene-acetamido linkage : Improves solubility and membrane permeability (logP = 2.8) .
Design Table :
Q. How do solvent polarity and reaction media influence synthetic outcomes?
Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol/water mixtures enhance catalytic efficiency:
- Dielectric constant correlation : Reactions in ε > 40 solvents yield >85% triazole products .
- Side reactions : Non-polar solvents (e.g., toluene) promote byproduct formation (e.g., hydrazone derivatives) .
Case Study : Ethanol/water (1:1) with ionic liquid catalysts achieves 92% yield in 4 hours, versus 72% in pure ethanol .
Contradictions and Resolution
- Synthetic yields : Thermal methods (e.g., reflux) report lower yields (65–75%) compared to catalytic one-pot approaches (90%+) .
Recommendation : Use ionic liquid catalysts for scalable synthesis . - Tautomer stability : Experimental IR data confirm thione dominance, contradicting early hypotheses of thiol prevalence .
Key Data for Further Research
| Parameter | Value | Reference |
|---|---|---|
| Melting point | 198–202°C (decomposition) | |
| Solubility in DMSO | >10 mg/mL | |
| Calculated logP | 2.8 (Predicted via ChemAxon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
